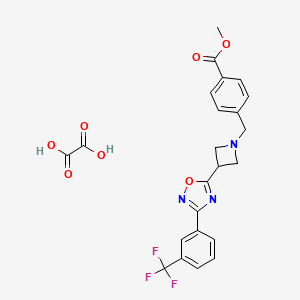
Oxalato de metil 4-((3-(3-(3-(trifluorometil)fenil)-1,2,4-oxadiazol-5-il)azetidin-1-il)metil)benzoato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate is a useful research compound. Its molecular formula is C23H20F3N3O7 and its molecular weight is 507.422. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-((3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-((3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química medicinal y desarrollo de fármacos
La incorporación de átomos de flúor, particularmente grupos trifluorometilo, tiene un impacto significativo en los productos farmacéuticos. Muchos fármacos aprobados por la FDA contienen flúor, y el grupo TFM no es la excepción . Los investigadores han explorado la síntesis y las propiedades farmacológicas de las moléculas que contienen TFM. La investigación del potencial de este compuesto como candidato a fármaco podría conducir a nuevos tratamientos para diversas enfermedades.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to have analgesic properties
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For compounds with analgesic properties, the result might be a reduction in the perception of pain .
Actividad Biológica
Methyl 4-((3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate is a complex organic compound with potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its pharmacological properties.
Chemical Structure
The compound can be represented by the following molecular formula and structure:
- Molecular Formula : C₁₈H₁₈F₃N₃O₄
- Molecular Weight : 393.35 g/mol
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioactivity. The oxadiazole moiety is known for its role in modulating various biological pathways, particularly in anti-inflammatory and anticancer activities.
Biological Activity Overview
Research has indicated that the compound exhibits several biological activities, including:
- Antiviral Activity : Preliminary studies suggest that derivatives of similar structure have shown promise against viruses such as HIV and HCV due to their ability to inhibit viral replication mechanisms .
- Antitumor Properties : Compounds with similar structural features have been reported to exhibit cytotoxic effects on cancer cell lines, suggesting potential use in cancer therapy .
- Anti-inflammatory Effects : The oxadiazole ring is often associated with anti-inflammatory properties, which may be relevant for treating conditions like arthritis and other inflammatory diseases .
Antiviral Activity
A study on related compounds demonstrated significant inhibition of hepatitis C virus (HCV) replication in vitro. The most potent derivatives exhibited EC50 values ranging from 0.015 to 0.083 μM, indicating strong antiviral potential .
Antitumor Activity
In vitro assays using various human cancer cell lines (e.g., breast, lung) showed that compounds with similar structures could induce apoptosis and inhibit cell proliferation. For instance, one study reported an IC50 value of 0.044 μM for a related compound against a breast cancer cell line .
Data Tables
Propiedades
IUPAC Name |
methyl 4-[[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methyl]benzoate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3.C2H2O4/c1-29-20(28)14-7-5-13(6-8-14)10-27-11-16(12-27)19-25-18(26-30-19)15-3-2-4-17(9-15)21(22,23)24;3-1(4)2(5)6/h2-9,16H,10-12H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROZKDFCHOMVIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














